molecular formula C24H29FN4O B3951483 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol

2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol

Cat. No.: B3951483
M. Wt: 408.5 g/mol
InChI Key: PZCSKNDBULZYLA-UHFFFAOYSA-N
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Description

2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a combination of pyrazole, piperazine, and ethanol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrazole intermediate.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, followed by N-alkylation with a benzyl halide to introduce the 4-methylphenyl group.

    Coupling of Pyrazole and Piperazine: The pyrazole and piperazine intermediates are coupled through a nucleophilic substitution reaction, typically using a suitable base such as sodium hydride or potassium carbonate.

    Introduction of the Ethanol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding pyrazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon or other suitable catalysts under hydrogen gas.

    Substitution: Nucleophilic aromatic substitution can be achieved using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals targeting various biological pathways, including those involved in inflammation, cancer, and neurological disorders.

    Biological Studies: It can be used as a tool compound to study the effects of pyrazole and piperazine derivatives on biological systems, including their interactions with enzymes and receptors.

    Chemical Biology: The compound can be used in chemical biology studies to investigate the mechanisms of action of related compounds and to develop new chemical probes for biological research.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The pyrazole and piperazine rings are known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the ethanol group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[[5-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-[4-[[5-(3-methylphenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

    2-[4-[[5-(3-bromophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol may confer unique properties, such as enhanced binding affinity and selectivity for certain biological targets, compared to its analogs with different substituents on the phenyl ring. Additionally, the combination of pyrazole, piperazine, and ethanol functional groups may result in a unique pharmacological profile, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O/c1-18-5-7-19(8-6-18)15-29-11-10-28(17-23(29)9-12-30)16-21-14-26-27-24(21)20-3-2-4-22(25)13-20/h2-8,13-14,23,30H,9-12,15-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCSKNDBULZYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=C(NN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
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2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
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2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
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2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
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2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
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2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol

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